![molecular formula C5F8 B033631 Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- CAS No. 105311-66-8](/img/structure/B33631.png)
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)-
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Overview
Description
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- is a fluorinated cyclobutene compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- is not fully understood. However, it is believed to act as a nucleophile due to the presence of fluorine atoms, which are highly electronegative. It has been shown to undergo various reactions such as Diels-Alder reactions, Michael reactions, and nucleophilic substitutions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- are not well understood. However, it has been shown to have low toxicity and is not considered harmful to humans or the environment.
Advantages and Limitations for Lab Experiments
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- has several advantages for lab experiments. It is stable and easy to handle, making it an ideal compound for various reactions. Additionally, it has a high reactivity due to the presence of fluorine atoms, which makes it useful in organic synthesis. However, its high reactivity can also be a limitation as it can react with other compounds in the reaction mixture, leading to unwanted side products.
Future Directions
There are several future directions for the study of Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)-. One potential direction is the development of new synthetic methodologies using this compound. Another potential direction is the study of its potential use in the development of new materials and drugs. Additionally, the study of its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its potential applications.
Synthesis Methods
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- is synthesized using a specific method that involves the reaction of 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)cyclobutane-1,2-dione with a reducing agent such as sodium borohydride. This reaction results in the formation of Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)-, which is then purified using various techniques such as column chromatography.
Scientific Research Applications
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- has various scientific research applications due to its unique properties. It has been extensively studied for its potential use in organic synthesis, specifically in the synthesis of fluorinated compounds. It has also been studied for its potential use in the development of new materials, such as polymers and coatings. Additionally, it has been studied for its potential use in the development of new drugs and pharmaceuticals.
properties
CAS RN |
105311-66-8 |
---|---|
Molecular Formula |
C5F8 |
Molecular Weight |
212.04 g/mol |
IUPAC Name |
1,2,3,3,4-pentafluoro-4-(trifluoromethyl)cyclobutene |
InChI |
InChI=1S/C5F8/c6-1-2(7)4(9,10)3(1,8)5(11,12)13 |
InChI Key |
XTLSITUJHHOIFO-UHFFFAOYSA-N |
SMILES |
C1(=C(C(C1(C(F)(F)F)F)(F)F)F)F |
Canonical SMILES |
C1(=C(C(C1(C(F)(F)F)F)(F)F)F)F |
synonyms |
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- |
Origin of Product |
United States |
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